[4-(4-Fluorophenyl)oxan-4-yl]-(4-pyridazin-3-ylpiperazin-1-yl)methanone
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Overview
Description
[4-(4-Fluorophenyl)oxan-4-yl]-(4-pyridazin-3-ylpiperazin-1-yl)methanone is a complex organic compound that features a combination of fluorophenyl, oxan, pyridazinyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorophenyl)oxan-4-yl]-(4-pyridazin-3-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxan-4-yl group, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The pyridazin-3-ylpiperazin-1-yl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the methanone linkage through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluorophenyl)oxan-4-yl]-(4-pyridazin-3-ylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
[4-(4-Fluorophenyl)oxan-4-yl]-(4-pyridazin-3-ylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenyl)oxan-4-yl]-(4-pyridazin-3-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[4-Fluorophenyl]-(4-pyridazin-3-ylpiperazin-1-yl)methanone: Lacks the oxan-4-yl group.
[4-(4-Fluorophenyl)oxan-4-yl]-(4-pyridazin-3-yl)methanone: Lacks the piperazin-1-yl group.
[4-(4-Fluorophenyl)oxan-4-yl]-(4-piperazin-1-yl)methanone: Lacks the pyridazin-3-yl group.
Uniqueness
The unique combination of functional groups in [4-(4-Fluorophenyl)oxan-4-yl]-(4-pyridazin-3-ylpiperazin-1-yl)methanone provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(4-fluorophenyl)oxan-4-yl]-(4-pyridazin-3-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c21-17-5-3-16(4-6-17)20(7-14-27-15-8-20)19(26)25-12-10-24(11-13-25)18-2-1-9-22-23-18/h1-6,9H,7-8,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLFCTZZMFKYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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